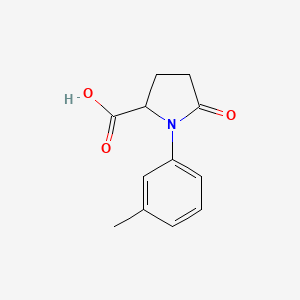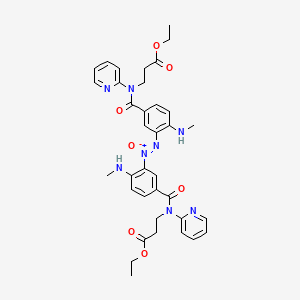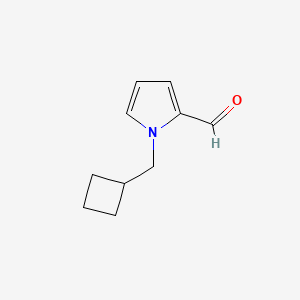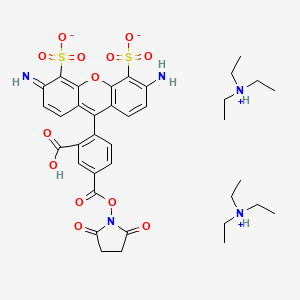
APDye 488 NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APDye 488 NHS ester is a green-emitting, water-soluble dye that is commonly used for labeling proteins, antibodies, and other biomolecules containing primary amines. This compound is known for its high fluorescence quantum yield and photostability, making it an excellent choice for various imaging and flow cytometry applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
APDye 488 NHS ester is synthesized through a series of chemical reactions involving the activation of the dye with N-hydroxysuccinimide (NHS). The process typically involves the following steps:
Activation of the Dye: The dye is first activated by reacting it with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Formation of NHS Ester: The activated dye then reacts with NHS to form the NHS ester, which is the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
APDye 488 NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient at pH levels between 7 and 9 .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), N-hydroxysuccinimide, dicyclohexylcarbodiimide.
Conditions: The reaction is typically carried out in a buffered aqueous solution at pH 7-9.
Major Products
The major product of the reaction between this compound and primary amines is a covalent amide bond, resulting in the labeled biomolecule .
Aplicaciones Científicas De Investigación
APDye 488 NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used for labeling and tracking chemical reactions involving primary amines.
Biology: Commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques to label proteins, antibodies, and nucleic acids.
Medicine: Utilized in diagnostic assays and therapeutic research to track the distribution and localization of biomolecules.
Industry: Employed in the development of biosensors and other analytical tools for detecting and quantifying biomolecules .
Mecanismo De Acción
The mechanism of action of APDye 488 NHS ester involves the formation of a stable amide bond between the NHS ester group and the primary amine group of the target biomolecule. This covalent bond ensures that the dye remains attached to the biomolecule, allowing for accurate tracking and imaging. The dye’s high fluorescence quantum yield and photostability contribute to its effectiveness in various applications .
Comparación Con Compuestos Similares
APDye 488 NHS ester is often compared to other green-emitting dyes such as Alexa Fluor 488, DyLight 488, and Fluorescein. While all these dyes share similar absorption and emission spectra, this compound is unique in its high photostability and water solubility, making it particularly suitable for labeling sensitive proteins and antibodies .
List of Similar Compounds
- Alexa Fluor 488
- DyLight 488
- Fluorescein
- Oregon Green 488
Propiedades
Fórmula molecular |
C37H47N5O13S2 |
|---|---|
Peso molecular |
833.9 g/mol |
Nombre IUPAC |
3-amino-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium |
InChI |
InChI=1S/C25H17N3O13S2.2C6H15N/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36;2*1-4-7(5-2)6-3/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39);2*4-6H2,1-3H3 |
Clave InChI |
WFGBUIBMZWKBKJ-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC.CC[NH+](CC)CC.C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


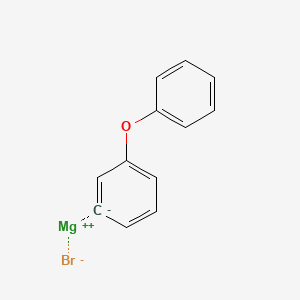
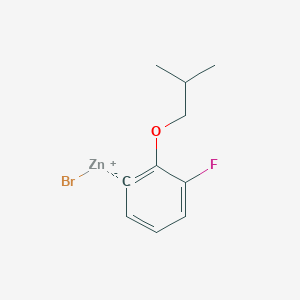
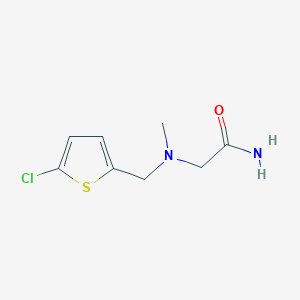
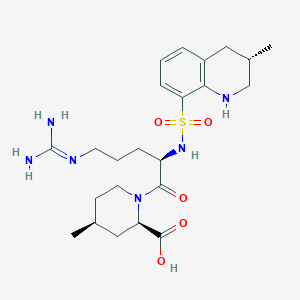

![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
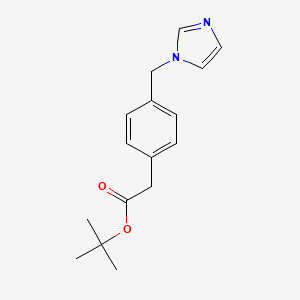
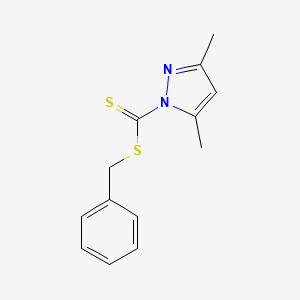
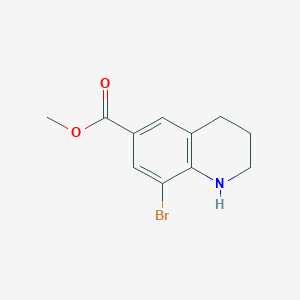
![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)

